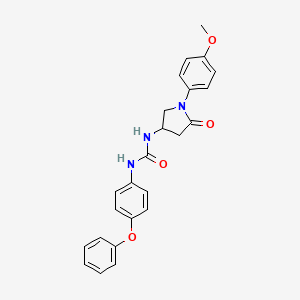

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenoxyphenyl)urea

Description

This compound features a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group at the 1-position and a urea linkage connecting to a 4-phenoxyphenyl group at the 3-position. While direct biological data for this compound are unavailable, its structural analogs suggest possible applications in enzyme inhibition (e.g., acetyl-CoA carboxylase (ACC)) or receptor modulation .

Properties

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-phenoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c1-30-20-13-9-19(10-14-20)27-16-18(15-23(27)28)26-24(29)25-17-7-11-22(12-8-17)31-21-5-3-2-4-6-21/h2-14,18H,15-16H2,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYLRJOHRNJHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrrolidinone ring.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with phenoxyphenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenoxyphenyl)urea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenoxyphenyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including its mechanism of action and efficacy.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogs from the evidence:

*Estimated using substituent contributions (methoxy: +0.12, phenoxy: +1.86, urea: -1.0).

Pharmacological and Physicochemical Properties

- Hydrogen Bonding: The pyrrolidinone carbonyl and urea NH groups may engage in stronger target interactions than ’s isoxazole derivatives, which rely on aromatic π-stacking .

- Metabolic Stability : The 4-methoxyphenyl group may confer resistance to oxidative metabolism compared to ’s CF₃-substituted phenyl, which could undergo defluorination .

Biological Activity

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 354.41 g/mol

- CAS Number : 2365419-31-2

Research indicates that this compound may interact with various biological targets, particularly in the context of cancer therapy and enzyme inhibition. The presence of the methoxy and phenoxy groups suggests potential interactions with biological receptors and enzymes.

Anticancer Properties

Several studies have highlighted the compound's anticancer potential. For instance, compounds with similar structural motifs have shown efficacy against colorectal cancer by inhibiting Wnt-dependent transcription pathways, which are crucial for tumor growth and proliferation.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly hCA IX and hCA XII. These enzymes are implicated in tumorigenesis and metastasis:

- Inhibition Data : A related compound showed K values of 1.0 nM for hCA XII, indicating strong inhibitory activity which could be extrapolated to our compound based on structural similarities.

Case Studies

- Study on Anticancer Activity : A study involving a structurally similar compound demonstrated significant inhibition of cell proliferation in SW480 and HCT116 cancer cell lines, with IC values of 2 μM and 0.12 μM, respectively. The compound also exhibited higher metabolic stability compared to standard treatments like 5-FU .

- Enzyme Inhibition Study : A comparative analysis of ureidobenzenesulfonamides revealed that modifications in the alkyl chain significantly influenced their inhibitory activities against targeted isoforms of carbonic anhydrases . This suggests that structural variations in this compound could similarly affect its biological activity.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.